![molecular formula C17H18N2O4S B5328582 methyl 2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}benzoate](/img/structure/B5328582.png)
methyl 2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}benzoate
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Overview
Description
Methyl 2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}benzoate, also known as MRS 2578, is a selective P2Y6 receptor antagonist. It is a novel drug target that has been extensively researched due to its potential therapeutic applications.
Scientific Research Applications
Methyl 2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}benzoate 2578 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects and can be used to treat inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It has also been shown to have potential in the treatment of cancer, as it can inhibit cancer cell growth and induce apoptosis. Furthermore, this compound 2578 has been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
Methyl 2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}benzoate 2578 selectively antagonizes the P2Y6 receptor, which is a G protein-coupled receptor that is activated by uridine diphosphate (UDP). The P2Y6 receptor is involved in the regulation of inflammation, cell proliferation, and apoptosis. By selectively antagonizing the P2Y6 receptor, this compound 2578 can modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound 2578 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It can also inhibit cancer cell growth and induce apoptosis by modulating the expression of genes involved in cell proliferation and survival. Furthermore, this compound 2578 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
Methyl 2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}benzoate 2578 has several advantages for lab experiments. It is a selective P2Y6 receptor antagonist, which means that it can be used to study the specific role of the P2Y6 receptor in various biological processes. It is also a potent antagonist, which means that it can be used at low concentrations. However, this compound 2578 has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. It is also relatively expensive, which can limit its use in some research settings.
Future Directions
There are several future directions for research on methyl 2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}benzoate 2578. One potential area of research is the development of more potent and selective P2Y6 receptor antagonists. Another area of research is the investigation of the therapeutic potential of this compound 2578 in other diseases, such as autoimmune diseases and cardiovascular diseases. Furthermore, the mechanism of action of this compound 2578 is not fully understood, and further research is needed to elucidate its effects on various biological processes.
Synthesis Methods
The synthesis of methyl 2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}benzoate 2578 involves multiple steps. The first step involves the synthesis of 2-(2-pyridinyl)-1-pyrrolidine, which is then reacted with benzenesulfonyl chloride to form the benzenesulfonate salt. The final step involves the reaction of the benzenesulfonate salt with methyl 2-bromo benzoate to form this compound 2578. The synthesis of this compound 2578 is a complex process that requires expertise in organic chemistry.
properties
IUPAC Name |
methyl 2-(2-pyridin-2-ylpyrrolidin-1-yl)sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-17(20)13-7-2-3-10-16(13)24(21,22)19-12-6-9-15(19)14-8-4-5-11-18-14/h2-5,7-8,10-11,15H,6,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COANZIIKGPFVIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCCC2C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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